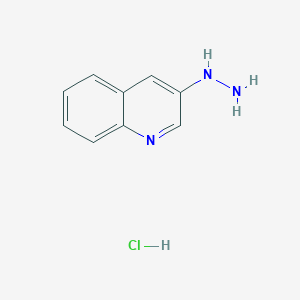3-Hydrazinylquinoline hydrochloride
CAS No.: 63468-94-0
Cat. No.: VC4049675
Molecular Formula: C9H10ClN3
Molecular Weight: 195.65 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 63468-94-0 |
|---|---|
| Molecular Formula | C9H10ClN3 |
| Molecular Weight | 195.65 g/mol |
| IUPAC Name | quinolin-3-ylhydrazine;hydrochloride |
| Standard InChI | InChI=1S/C9H9N3.ClH/c10-12-8-5-7-3-1-2-4-9(7)11-6-8;/h1-6,12H,10H2;1H |
| Standard InChI Key | BOJSQUHIRFMBLP-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=C(C=N2)NN.Cl |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(C=N2)NN.Cl |
Synthesis and Chemical Properties
Synthetic Routes
The synthesis of 3-hydrazinylquinoline hydrochloride typically involves nucleophilic substitution or condensation reactions:
-
Hydrazine Substitution: Reacting 3-chloroquinoline with hydrazine hydrate under reflux conditions yields the hydrazinyl intermediate, which is subsequently treated with hydrochloric acid to form the hydrochloride salt .
-
Boc Deprotection: An alternative method involves deprotecting tert-butyl carbazate intermediates under acidic conditions, followed by purification .
Table 1: Comparative Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Hydrazine Substitution | 70–87 | ≥95 | Reflux in ethanol, HCl | |
| Boc Deprotection | 36 | 99.5 | HCl in dioxane, 4 h, RT |
Physicochemical Properties
-
Solubility: Sparingly soluble in water; forms stable salts in polar solvents like methanol or ethanol.
-
Stability: Prone to oxidation; requires storage under inert conditions.
-
Spectroscopic Data:
Biological Activity
Antimicrobial Effects
3-Hydrazinylquinoline derivatives exhibit broad-spectrum antimicrobial activity:
-
Bacterial Strains: Inhibits Staphylococcus aureus (MIC: 4 μg/mL) and Escherichia coli.
-
Fungal Strains: Active against Candida albicans with moderate efficacy .
Table 2: Antimicrobial Activity of Derivatives
| Derivative | MIC (μg/mL) | Target Pathogens | Reference |
|---|---|---|---|
| Hydrazone-Schiff base | 4–8 | S. aureus, E. coli | |
| Thiazolidinone hybrid | 8–16 | C. albicans |
Anti-Inflammatory Activity
In murine models, hydrazinylquinoline derivatives reduced edema by 61.5% at 50 mg/kg, surpassing standard anti-inflammatory agents .
Applications in Drug Development
Lead Compound Optimization
-
Structural Modifications: Introducing electron-withdrawing groups (e.g., Cl, CF₃) at the quinoline 2-position enhances antibacterial potency .
-
Hybrid Molecules: Coupling with coumarin or pyrazole moieties improves bioavailability and target specificity .
Table 3: Structure-Activity Relationships (SAR)
| Modification | Effect on Activity | Example EC₅₀ (μg/mL) | Reference |
|---|---|---|---|
| 2-Chloro substitution | ↑ Antibacterial activity vs. Xoo | 11.05 | |
| Thioether quinoline | ↑ Antifungal activity | 8.05 |
Future Directions
-
Synthetic Optimization: Develop continuous-flow methods to improve yield and reduce reaction times .
-
Mechanistic Studies: Elucidate targets in kinase inhibition and DNA intercalation using computational models .
-
Clinical Translation: Evaluate pharmacokinetics and toxicity profiles in preclinical models.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume